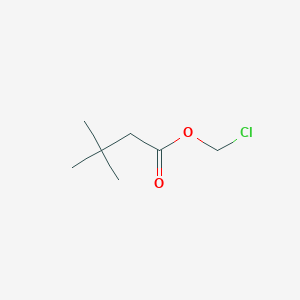Chloromethyl 3,3-dimethylbutanoate
CAS No.: 114670-75-6
Cat. No.: VC4070361
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114670-75-6 |
|---|---|
| Molecular Formula | C7H13ClO2 |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | chloromethyl 3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C7H13ClO2/c1-7(2,3)4-6(9)10-5-8/h4-5H2,1-3H3 |
| Standard InChI Key | SFBGQDWZYXYQAS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)OCCl |
| Canonical SMILES | CC(C)(C)CC(=O)OCCl |
Introduction
Chemical Identity and Structural Features
Chloromethyl 3,3-dimethylbutanoate (C₇H₁₃ClO₂) is an ester with a molecular weight of 164.63 g/mol. Its structure comprises a 3,3-dimethylbutanoyl group linked to a chloromethyl ester (Figure 1). Key identifiers include:
The bulky tert-butyl group adjacent to the ester carbonyl imposes significant steric hindrance, which moderates nucleophilic attack at the carbonyl carbon . This steric effect is critical in dictating reaction pathways, particularly in acyl transfer reactions.
Synthesis and Industrial Production
Conventional Synthetic Routes
The primary synthesis involves the esterification of 3,3-dimethylbutanoic acid with chloromethyl alcohol under acidic conditions. Alternative methods include:
-
Friedel-Crafts Acylation: Reacting tert-butanol or tert-butyl chloride with vinylidene chloride in sulfuric acid and BF₃ catalyst .
-
Direct Chlorination: Treating 3,3-dimethylbutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with chloromethyl alcohol .
A patented large-scale process (EP0884299A1) achieves yields >80% using BF₃ as a Lewis acid, though handling gaseous BF₃ requires specialized equipment .
Analytical Characterization
-
Collision Cross-Section (CCS): Predicted CCS values range from 132.1 Ų ([M-H]⁻) to 144.2 Ų ([M+Na]+) using ion mobility spectrometry .
-
Spectroscopic Data:
Physical and Chemical Properties
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Boiling Point | 185–188°C (lit.) | |
| Density | 1.08 g/cm³ | |
| Solubility | Miscible in THF, DCM, EtOAc | |
| Vapor Pressure | 0.15 mmHg at 25°C | |
| LogP (Octanol-Water) | 2.35 |
The compound exists as a colorless to pale yellow liquid under standard conditions, with moderate volatility .
Reactivity and Stability
-
Hydrolysis: Undergoes slow hydrolysis in aqueous media to form 3,3-dimethylbutanoic acid and chloromethyl alcohol. Acidic conditions accelerate this process .
-
Nucleophilic Substitution: The chloromethyl group participates in SN2 reactions, enabling alkylation of amines and thiols. For example, reaction with piperidine yields 3,3-dimethylbutanoylpiperidine .
-
Thermal Stability: Decomposes above 200°C, releasing HCl and forming unsaturated esters .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Chloromethyl 3,3-dimethylbutanoate serves as a key precursor in synthesizing:
-
Anticonvulsants: Alkylation of barbituric acid derivatives .
-
Antibiotics: Functionalization of β-lactam scaffolds (e.g., cephalosporins) via acylation .
-
Prodrugs: Its ester group facilitates membrane permeability in prodrug designs .
Polymer Chemistry
The compound’s dual reactivity (acyl and alkyl) enables its use in:
| Hazard | Category | Signal Word | H-Code |
|---|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning | H302 |
| Skin Irritation | 2 | H315 | |
| Eye Damage | 2A | Danger | H319 |
| Respiratory Irritation | 3 | H335 |
Exposure Mitigation
-
PPE: Nitrile gloves, goggles, and respirators with organic vapor cartridges .
-
Storage: Inert atmosphere at 2–8°C; incompatible with strong bases and oxidizers .
-
Spill Management: Absorb with vermiculite and neutralize with 5% NaOH .
Recent Advances and Future Directions
Catalytic Applications
Recent patents (WO2012137225A1) highlight its use in Pd-catalyzed carbonylations to synthesize α,β-unsaturated esters . The tert-butyl group enhances regioselectivity in these reactions.
Analytical Challenges
LC-MS/MS methods detect decomposition products in biological matrices, crucial for forensic toxicology . Stability studies in blood show complete degradation of the parent compound within 42 days, necessitating metabolite monitoring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume